Propylenediphosphonic acid

Description

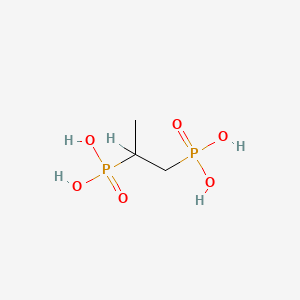

Structure

3D Structure

Properties

IUPAC Name |

1-phosphonopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCAOQMXPROIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621646 | |

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-82-3, 4672-40-6 | |

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENEDIPHOSPHONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Propylenediphosphonic Acid

Abstract

Propylenediphosphonic acid, a structurally distinct organophosphorus compound, has garnered increasing interest within the scientific community. Its unique bifunctional nature, characterized by two phosphonic acid groups on a propylene backbone, imparts a suite of chemical properties that are being leveraged across diverse fields, from industrial applications to the frontiers of materials science and drug development. This guide provides an in-depth exploration of this compound, consolidating its fundamental properties, synthesis, analytical characterization, and emerging applications. It is intended to serve as a critical resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Core Chemical Identity and Properties

This compound is systematically known by several names, including 1,3-Propanediphosphonic acid and propane-1,3-diylbis(phosphonic acid).[1][2][3] Its definitive Chemical Abstracts Service (CAS) registry number is 4671-82-3 .[4] The presence of two potent phosphonic acid groups (–PO₃H₂) defines its chemical behavior, particularly its strong acidity and remarkable capacity as a chelating agent for metal ions.[1][4]

1.1. Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented below for rapid reference. These values are critical for experimental design, formulation, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 4671-82-3 | [2][3][4][5] |

| Molecular Formula | C₃H₁₀O₆P₂ | [1][3][4][5] |

| Molecular Weight | 204.06 g/mol | [1][4][5][6] |

| Appearance | White to off-white or almost white crystalline powder/solid.[1][2][3][4] | [1][2][3][4] |

| Melting Point | 170.0 to 177.0 °C (with a specific value of 174°C noted).[1][2] | [1][2] |

| Solubility | Soluble in water and polar organic solvents like methanol.[1][3][4] | [1][3][4] |

| Purity | Commercially available at >97% or >98% purity.[2][7] | [2][7] |

| pKa | 2.12 ± 0.10 (Predicted).[3] | [3] |

| Storage | Store at room temperature, though <15°C is recommended; hygroscopic, requiring storage under inert gas or in a cool, dark environment.[1][3] | [1][3] |

1.2. Structural Representation

The molecular structure of this compound is fundamental to understanding its reactivity and function. The diagram below illustrates the connectivity of the atoms, featuring a central three-carbon (propylene) chain flanked by two phosphonic acid groups.

Caption: Chemical structure of this compound (CAS 4671-82-3).

Synthesis and Purification

While specific, detailed, peer-reviewed synthesis protocols for this compound are not abundant in the readily available literature, general synthetic strategies for related phosphonic acids provide a foundational understanding. One common approach involves the reaction of organohalides with phosphites. A patent for a related compound, 1-propyl phosphonic anhydride, describes a multi-step process that begins with diethyl phosphate and propylene gas to form diethyl propyl phosphate, which is then hydrolyzed to yield propyl phosphonic acid.[8]

2.1. Conceptual Synthesis Workflow

The synthesis of diphosphonic acids often involves ensuring the difunctionalization of a hydrocarbon backbone. A plausible, generalized workflow is outlined below. The rationale behind this multi-step process is to control the introduction of the phosphonate groups and to purify the intermediate and final products effectively.

Caption: Conceptual workflow for the synthesis of this compound.

2.2. Experimental Protocol: General Hydrolysis Step

This is a generalized protocol based on common phosphonate ester hydrolysis procedures.

-

Dissolution: The crude diphosphonate ester intermediate is dissolved in a suitable solvent, such as concentrated hydrochloric acid. The choice of strong acid is crucial as it effectively catalyzes the cleavage of the phosphonate ester bonds.

-

Reflux: The solution is heated to reflux (typically >100°C) for several hours (e.g., 12-24 hours). This sustained high temperature ensures the complete hydrolysis of all four ester groups to hydroxyl groups.

-

Solvent Removal: After cooling to room temperature, the solvent (e.g., HCl and water) is removed under reduced pressure using a rotary evaporator. This step isolates the crude product.

-

Purification: The resulting solid is purified, typically by recrystallization from a water/ethanol mixture. The solvent choice is critical for obtaining high-purity crystals.

-

Drying: The purified crystals are dried under a high vacuum to remove any residual solvent.

Analytical Characterization

Confirming the identity and purity of synthesized or purchased this compound is paramount. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable. ³¹P NMR is particularly diagnostic for phosphonic acids, showing characteristic chemical shifts.

-

Mass Spectrometry (MS): Provides the molecular weight (204.06 g/mol ) and fragmentation patterns, confirming the molecular formula C₃H₁₀O₆P₂.[5][6]

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for P=O, P-O, and O-H bonds within the phosphonic acid groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and for quantitative analysis of phosphonic acids.[9][10][11] Methods often employ UV detection after derivatization or are coupled with mass spectrometry (LC-MS) for enhanced specificity.[9][11]

Applications in Research and Drug Development

The unique properties of this compound and related phosphonates make them valuable in various scientific and industrial domains.

4.1. Industrial and Materials Science Applications

-

Chelating Agent and Corrosion Inhibitor: The strong binding affinity of the diphosphonic acid groups for metal ions makes it an effective chelating agent.[1][4] This property is utilized in water treatment and as a corrosion inhibitor.[1][4]

-

Crosslinking Agent & MOFs: It serves as a crosslinking agent and a precursor for creating metal-organic frameworks (MOFs) and hybrid polymers, where the phosphonic acid groups can covalently bond to metal oxides, thereby enhancing material stability.[1][7]

4.2. Role in Drug Development and Biological Systems

Phosphorus-containing compounds are a significant class of therapeutic agents.[12][13] Phosphonates, like this compound, are often designed as analogues of biomolecules or as prodrugs to improve bioavailability and selectivity.[12][14]

-

Enzyme Inhibition: Phosphonic acids can act as mimics of phosphate or carboxylate groups in biological substrates, leading to potent and specific enzyme inhibition. For instance, a phosphonic acid diphosphate derivative was shown to be an irreversible inactivator of E. coli ribonucleoside diphosphate reductase, demonstrating potent anticancer activity.[15]

-

Antiviral Potential: Polymers based on vinylphosphonic acid have demonstrated significant antiviral activity against the influenza virus, suggesting a broader potential for phosphorus-containing compounds in antiviral therapy.[16] The mechanism may involve activating nonspecific antiviral defenses in the body.[16]

-

Prodrug Strategies: The phosphonic acid moiety can be incorporated into prodrug designs.[12] For example, pH-responsive nanoparticles for drug delivery can be engineered to release their therapeutic payload in the acidic microenvironment of tumors.[17][18]

While direct clinical applications of this compound itself are not widely documented, its structural motifs are highly relevant to the design of new therapeutic agents, particularly in oncology and virology.

Safety and Handling

This compound requires careful handling due to its corrosive nature.

-

Hazards: It is classified as causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290).[2] Some sources also indicate it causes skin and serious eye irritation (H315, H319).[3]

-

Precautions: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Do not breathe dust or mists.[2] Use only in a well-ventilated area.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound (CAS 4671-82-3) is a molecule of significant utility, bridging industrial chemistry with advanced materials and pharmaceutical science. Its well-defined chemical properties, particularly its strong chelating ability, make it effective in established applications like water treatment and corrosion inhibition. For researchers in drug development, its structure serves as a valuable scaffold and a source of inspiration for designing novel enzyme inhibitors, antiviral agents, and sophisticated prodrug systems. A thorough understanding of its synthesis, characterization, and handling is essential for unlocking its full potential in both current and future scientific endeavors.

References

-

Propylenediphosphonicacid 4671-82-3 wiki . LookChem. Available from: [Link]

-

1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem . PubChem. Available from: [Link]

-

This compound - SIKÉMIA . SIKÉMIA. Available from: [Link]

-

Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization . Journal of Chromatography A, 942(1-2), 185-190. Available from: [Link]

-

Propylphosphonic acid | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2 – Ereztech . Ereztech. Available from: [Link]

-

A Process Of Synthesis 1 Propyl Phosphonic Anhydride - Quick Company . Quick Company. Available from: [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org . CIPAC. Available from: [Link]

-

Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Methylphosphonic Acid Determination in Water Sam… - OUCI . OUCI. Available from: [Link]

-

Design, synthesis, and anticancer activity of phosphonic acid diphosphate derivative of adenine-containing butenolide and its water-soluble derivatives of paclitaxel with high antitumor activity . PubMed. Available from: [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs . PubMed. Available from: [Link]

-

Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers - PMC - NIH . National Institutes of Health. Available from: [Link]

-

6. analytical methods . Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

7. ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog . PubMed. Available from: [Link]

-

(PDF) Development and Clinical Application of Phosphorus-Containing Drugs . ResearchGate. Available from: [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - MDPI . MDPI. Available from: [Link]

-

Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects - MDPI . MDPI. Available from: [Link]

-

Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC - NIH . National Institutes of Health. Available from: [Link]

-

(PDF) Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines . ResearchGate. Available from: [Link]

-

Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - MDPI . MDPI. Available from: [Link]

Sources

- 1. This compound (4672-40-6) for sale [vulcanchem.com]

- 2. 1,3-Propylenediphosphonic Acid | 4671-82-3 | TCI AMERICA [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS 4671-82-3: this compound | CymitQuimica [cymitquimica.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - SIKÉMIA [sikemia.com]

- 8. A Process Of Synthesis 1 Propyl Phosphonic Anhydride [quickcompany.in]

- 9. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cipac.org [cipac.org]

- 11. Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Methylphosphonic Acid Determination in Water Sam… [ouci.dntb.gov.ua]

- 12. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anticancer activity of phosphonic acid diphosphate derivative of adenine-containing butenolide and its water-soluble derivatives of paclitaxel with high antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

Synthesis and characterization of propylenediphosphonic acid

An In-depth Technical Guide to the Synthesis and Characterization of Propylenediphosphonic Acid

Executive Summary

This compound (PDPA), also known as propane-1,3-diylbis(phosphonic acid), is an organophosphorus compound of significant interest due to its strong metal-chelating properties and potential applications in drug development, materials science, and industrial processes. This guide provides a comprehensive overview of a robust and field-proven methodology for the synthesis and detailed characterization of PDPA. We present a two-step synthetic route commencing with the Michaelis-Arbuzov reaction to form the phosphonate ester intermediate, followed by acidic hydrolysis. The rationale behind key experimental choices is discussed to provide a deeper mechanistic understanding. Furthermore, this document outlines a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—essential for the unambiguous structural confirmation and purity assessment of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to working with this compound.

Introduction

Overview of this compound

This compound (PDPA) is an alkane-α,ω-diphosphonic acid characterized by two phosphonic acid groups attached to the terminal carbons of a propane chain.[1] This bifunctional arrangement makes it a powerful chelating agent, capable of forming stable complexes with a variety of metal ions.[2] Its applications are diverse, ranging from use as a corrosion inhibitor and in water treatment to serving as a structural component in more complex molecules for therapeutic applications.[2][3] In drug development, the phosphonate moiety is often used as a stable phosphate mimic, which can influence a drug's solubility, bioavailability, and target binding affinity.[4]

Physicochemical Properties

PDPA is a white to off-white crystalline solid under ambient conditions.[1] It is hygroscopic and exhibits good solubility in polar solvents such as water and methanol.[1][2] A summary of its key properties is provided in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Propane-1,3-diylbis(phosphonic acid) | [1] |

| Synonyms | 1,3-Propanediphosphonic acid, Trimethylenediphosphonic acid | [1][5] |

| Molecular Formula | C₃H₁₀O₆P₂ | [1] |

| Molecular Weight | 204.05 g/mol | [6] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Melting Point | 170-177 °C | [6] |

| Storage Conditions | Room temperature, store under inert gas due to hygroscopicity | [1][6] |

Synthesis of this compound

Synthetic Strategy: The Michaelis-Arbuzov Approach

The formation of a carbon-phosphorus (C-P) bond is the cornerstone of phosphonate synthesis. The Michaelis-Arbuzov reaction stands out as one of the most effective and widely used methods for creating this bond.[7][8] Discovered by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[8]

For the synthesis of PDPA, a dihaloalkane (1,3-dibromopropane) is reacted with an excess of triethyl phosphite. This choice is deliberate; using an excess of the phosphite reagent favors the disubstituted product, which is crucial for maximizing the yield of the desired diphosphonate.[9] The resulting tetraethyl propane-1,3-diylbis(phosphonate) is a stable intermediate that can be readily isolated and subsequently hydrolyzed to yield the final diphosphonic acid.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Tetraethyl Propane-1,3-diylbis(phosphonate)

The Michaelis-Arbuzov reaction proceeds via a two-step mechanism.[7]

-

Nucleophilic Attack: The reaction initiates with an Sₙ2 attack by the nucleophilic phosphorus atom of the triethyl phosphite on one of the electrophilic carbon atoms of 1,3-dibromopropane. This forms a quaternary phosphonium salt intermediate.[7]

-

Dealkylation: The displaced bromide anion then performs a second Sₙ2 attack on one of the ethyl groups of the phosphonium salt. This results in the formation of the stable P=O double bond, yielding the phosphonate ester and bromoethane as a volatile byproduct.[7]

This process occurs at both ends of the propane chain to yield the final tetraethyl ester. The reaction is typically performed at elevated temperatures to drive it to completion.[8]

-

Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add triethyl phosphite (2.2 equivalents).

-

Reaction Initiation: Begin stirring and gently heat the triethyl phosphite to 140-150 °C under a nitrogen atmosphere.

-

Substrate Addition: Add 1,3-dibromopropane (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature. The formation of bromoethane as a byproduct will be observed.

-

Reaction Completion: After the addition is complete, continue heating the mixture under reflux for an additional 4-6 hours to ensure complete reaction.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess triethyl phosphite and any low-boiling byproducts under reduced pressure via vacuum distillation.

-

Purification: The resulting crude oil, tetraethyl propane-1,3-diylbis(phosphonate), can be further purified by vacuum distillation to yield a colorless liquid.

Step 2: Hydrolysis to this compound

The conversion of the phosphonate ester to the corresponding phosphonic acid is a critical final step. While methods using silyl halides like trimethylsilyl bromide (TMSBr) are effective, acidic hydrolysis with concentrated hydrochloric acid is a robust, scalable, and cost-effective alternative.[10][11]

Acidic hydrolysis is chosen for its simplicity and the ease of product isolation. The reaction is driven by the protonation of the ester oxygen, making the carbon atom more susceptible to nucleophilic attack by water. The final product, PDPA, is a solid that can be isolated by crystallization after removal of the solvent.

-

Setup: Combine the tetraethyl propane-1,3-diylbis(phosphonate) (1.0 equivalent) with concentrated hydrochloric acid (e.g., 6M HCl, in excess) in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.

-

Isolation: After cooling, transfer the solution to a beaker and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the water and HCl.

-

Crystallization: The resulting crude solid or viscous oil is triturated with a solvent in which the product is insoluble, such as hexane or acetone, to induce crystallization and remove any organic-soluble impurities.[11]

-

Final Product: Filter the resulting white solid, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized PDPA is achieved through a combination of spectroscopic techniques.

Caption: Workflow for the analytical characterization of PDPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of PDPA, providing detailed information about the hydrogen and phosphorus environments.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides confirmation of the propyl backbone. The acidic protons of the phosphonic acid groups are often broad and may exchange with deuterium if a deuterated solvent like D₂O is used. The signals for the methylene protons adjacent to the phosphorus atoms will appear as complex multiplets due to both H-H and H-P coupling.[12]

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly diagnostic for phosphonates. A single signal is expected for PDPA, as the two phosphorus atoms are chemically equivalent. The spectrum is typically proton-decoupled to produce a sharp singlet.[13]

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H | 1.5 - 2.0 ppm | Multiplet | -CH₂- protons of the propyl chain |

| ¹H | 1.8 - 2.2 ppm | Multiplet | -CH₂-P protons |

| ¹H | 10 - 12 ppm (broad) | Singlet | -P(O)(OH)₂ |

| ³¹P | 20 - 30 ppm | Singlet | P(O)(OH)₂ |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for analyzing polar and non-volatile compounds like PDPA.[14]

-

Technique Selection: ESI in negative ion mode is typically preferred for acidic compounds, as it facilitates the detection of the deprotonated molecular ion [M-H]⁻.

-

Expected Results: The primary ion observed would correspond to the molecular weight of PDPA minus one proton (m/z ≈ 203.0). Further deprotonation could lead to [M-2H]²⁻ at m/z ≈ 101.5. Tandem MS (MS/MS) can be used to induce fragmentation, which would likely involve the loss of water or phosphate-related groups, further confirming the structure.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of PDPA is characterized by several key vibrational modes.

Table 3: Key FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2800 - 3200 (broad) | O-H stretch | P-OH |

| 2850 - 2960 | C-H stretch | -CH₂- |

| 1150 - 1250 | P=O stretch | Phosphonyl |

| 950 - 1050 | P-O stretch | P-O(H) |

Note: The broad O-H band is characteristic of the strongly hydrogen-bonded phosphonic acid groups.[16]

Safety, Handling, and Storage

This compound is corrosive and can cause severe skin burns and eye damage.[6] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1] Therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The compound should be handled and stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][6]

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis of this compound via the Michaelis-Arbuzov reaction followed by acid hydrolysis. The causality behind the selection of this synthetic route and the corresponding analytical techniques has been explained to provide a robust framework for researchers. The comprehensive characterization protocol, employing NMR, MS, and FTIR, ensures the production of a well-defined and pure compound. By following the methodologies outlined herein, scientists and professionals in drug development can confidently synthesize and validate PDPA for use in a wide array of advanced applications.

References

-

Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry . ResearchGate. Available at: [Link]

-

Propylphosphonic acid | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2 – Ereztech . Ereztech. Available at: [Link]

-

Green phosphonate chemistry – Does it exist? - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

High Yield Synthesis of Tetraethyl Alkylene-Diphosphonates via the Michaelis-Arbuzov Reaction . Taylor & Francis Online. Available at: [Link]

-

Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides . National Institutes of Health (NIH). Available at: [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs . PubMed. Available at: [Link]

-

Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS | Waters . Waters. Available at: [Link]

-

An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution . PubMed. Available at: [Link]

-

Michaelis–Arbuzov reaction . Wikipedia. Available at: [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs . ResearchGate. Available at: [Link]

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group . ACS Publications. Available at: [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates . MDPI. Available at: [Link]

-

Detection and identification of alkylphosphonic acids by positive electrospray ionization tandem mass spectrometry using a tricationic reagent . ResearchGate. Available at: [Link]

-

An optimized and scalable synthesis of propylphosphonic anhydride for general use . ResearchGate. Available at: [Link]

-

Propylenediphosphonicacid 4671-82-3 wiki . Molbase. Available at: [Link]

-

Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating . ScienceDirect. Available at: [Link]

-

Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy . Surface Science Western. Available at: [Link]

Sources

- 1. This compound (4672-40-6) for sale [vulcanchem.com]

- 2. CAS 4671-82-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. 1,3-Propylenediphosphonic Acid | 4671-82-3 | TCI AMERICA [tcichemicals.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. (3-BROMOPROPYL)PHOSPHONIC ACID(1190-09-6) 1H NMR [m.chemicalbook.com]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. waters.com [waters.com]

- 15. researchgate.net [researchgate.net]

- 16. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Propylenediphosphonic acid chemical structure and formula

An In-Depth Technical Guide to Propylenediphosphonic Acid: Structure, Synthesis, and Applications

Introduction to Diphosphonic Acids

Overview and Significance

Diphosphonic acids, and more broadly bisphosphonates, represent a critical class of organophosphorus compounds characterized by two phosphonate groups. Their robust P-C-P backbone makes them resistant to enzymatic hydrolysis, unlike the P-O-P bond in pyrophosphates. This inherent stability is the cornerstone of their therapeutic efficacy and industrial utility. In the pharmaceutical realm, they are indispensable for treating bone disorders such as osteoporosis and Paget's disease, and they show increasing promise as anticancer and antiparasitic agents. Industrially, their strong chelating properties are leveraged in water treatment, as corrosion inhibitors, and in materials science[1][2].

Nomenclature and Isomerism in this compound

The term "this compound" can be ambiguous as it may refer to several structural isomers depending on the position of the two phosphonic acid groups on the propane backbone. The two most prominent isomers are:

-

Propane-1,3-diylbis(phosphonic acid): Also known as 1,3-propylenediphosphonic acid, this is a vicinal bisphosphonate where the phosphonic acid groups are attached to the terminal carbons of the three-carbon chain. Its IUPAC name is 3-phosphonopropylphosphonic acid[1][3].

-

Propane-1,1-diylbis(phosphonic acid): This is a geminal bisphosphonate, where both phosphonic acid groups are attached to the same carbon atom. This P-C-P arrangement is a hallmark of most therapeutic bisphosphonates.

This guide will address both structural motifs, with a focus on the properties and applications that distinguish them and make them valuable to researchers.

Core Chemical Features and Relevance in Drug Discovery

The therapeutic action of bisphosphonates is largely attributed to their structural similarity to endogenous pyrophosphate, allowing them to bind strongly to calcium phosphate crystals in bone. The P-C-P moiety is critical for this bone-targeting (osteotropic) behavior. The substituents on the central carbon atom (in geminal bisphosphonates) or elsewhere on the backbone significantly modulate the compound's antiresorptive potency and pharmacological profile. This tunable nature makes diphosphonic acids a fertile ground for drug development, aiming to optimize efficacy while minimizing off-target effects[4][5].

Chemical Structure and Physicochemical Properties

Molecular Formula and Structure

The molecular formula for this compound is C₃H₁₀O₆P₂ [1][3][6]. The structural arrangements of the 1,3- and 1,1- isomers are depicted below.

Caption: Chemical structure of Propane-1,3-diylbis(phosphonic acid).

Caption: Chemical structure of Propane-1,1-diylbis(phosphonic acid).

Key Physicochemical Properties

The properties of propylenediphosphonic acids make them suitable for a range of applications. The strong acidity of the phosphonic groups and their ability to chelate metals are particularly noteworthy.

| Property | Value | Source |

| Molecular Weight | ~204.06 g/mol | [1][3][6] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 174°C (for 1,3-isomer) | [1] |

| Solubility | Soluble in water and polar organic solvents; poorly soluble in nonpolar solvents | [1][2] |

| Hygroscopicity | Hygroscopic | [1] |

| CAS Number | 4671-82-3 (for 1,3-isomer) | [2][6][7] |

| InChIKey | PUVMVPFLXCHEOY-UHFFFAOYSA-N (for 1,3-isomer) | [1][3] |

Synthesis and Characterization

Synthetic Pathways

The synthesis of diphosphonates is a well-established field, with methodologies tailored to produce either vicinal or geminal structures.

-

For Vicinal Bisphosphonates (e.g., 1,3-isomer): A common strategy involves the reaction of a dihaloalkane (e.g., 1,3-dibromopropane) with a phosphite ester, such as triethyl phosphite, via the Michaelis-Arbuzov reaction. Subsequent hydrolysis of the resulting tetraethyl ester yields the diphosphonic acid. The tetraethyl ester of propane-1,3-diylbisphosphonic acid is a known precursor[8].

-

For Geminal Bisphosphonates (e.g., 1,1-isomer): These are often synthesized by reacting a carboxylic acid with a mixture of phosphorous acid and phosphorus trichloride (PCl₃) or by the three-component reaction involving an amine, an orthoformate, and a dialkyl phosphite[9]. The Michael addition of nucleophiles to vinylidene bisphosphonates is another powerful method for creating functionalized geminal bisphosphonates.

Example Synthetic Protocol: Michaelis-Arbuzov Synthesis of Propane-1,3-diylbis(phosphonic acid tetraethyl ester)

This protocol describes the synthesis of the ester precursor, which can then be hydrolyzed to the final acid. The causality for this choice rests on the reliability and high yield of the Michaelis-Arbuzov reaction for forming C-P bonds.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 1,3-dibromopropane (1.0 eq).

-

Reagent Addition: Add triethyl phosphite (2.2 eq) dropwise to the flask at room temperature. The slight excess of phosphite ensures the complete conversion of the dihalide.

-

Reaction Conditions: Heat the reaction mixture to 150-160°C. The high temperature is necessary to drive the Arbuzov rearrangement, which involves the alkylation of the phosphite followed by dealkylation of the resulting phosphonium salt.

-

Monitoring: Monitor the reaction by observing the cessation of ethyl bromide evolution. The reaction progress can also be tracked by ³¹P NMR, watching for the disappearance of the phosphite peak and the appearance of the phosphonate product peak.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure tetraethyl ester.

-

Hydrolysis: The final diphosphonic acid is obtained by refluxing the ester with concentrated hydrochloric acid, followed by removal of water and HCl under vacuum. This acid-catalyzed hydrolysis cleaves the four ethyl ester groups.

Synthetic Workflow Diagram

Caption: Simplified workflow for the synthesis of Propane-1,3-diylbis(phosphonic acid).

Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ³¹P NMR | A single resonance (or a complex multiplet depending on proton coupling) in the phosphonate region (~15-30 ppm), confirming the phosphorus environment. The absence of a phosphite peak (~138 ppm) indicates complete reaction. |

| ¹H NMR | Signals corresponding to the propyl chain protons. The protons on carbons adjacent to the phosphorus atoms will show characteristic coupling (²JPH and ³JPH), resulting in complex multiplets. |

| ¹³C NMR | Three distinct carbon signals for the propane backbone. The carbons bonded to phosphorus will appear as doublets due to ¹JCP coupling. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight (204.06 m/z) or its fragments confirms the overall composition. |

Applications in Research and Drug Development

Mechanism of Action: The P-C-P Backbone as a Pyrophosphate Analog

The primary therapeutic value of geminal bisphosphonates stems from their ability to mimic pyrophosphate, a natural regulator of bone mineralization. They bind to hydroxyapatite in the bone matrix. During bone resorption, osteoclasts internalize the bisphosphonate-laden bone. Inside the osteoclast, nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disrupts protein prenylation, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption.

Therapeutic and Research Targets

-

Bone Disorders: They are first-line treatments for osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy.

-

Oncology: By reducing bone resorption, they can prevent skeletal-related events in patients with bone metastases from cancers like breast and prostate cancer[10].

-

Parasitic Diseases: Some bisphosphonates inhibit parasitic protozoa responsible for major tropical diseases, including malaria and Chagas' disease, by targeting their unique calcium metabolism or FPPS enzymes.

Materials Science and Industrial Uses

The phosphonic acid groups are excellent ligands for metal ions, making these compounds highly versatile.

-

Chelating Agents: They are used in industrial water treatment to sequester metal ions that cause scaling[1][2].

-

Corrosion Inhibitors: They form a protective film on metal surfaces, preventing corrosion[2].

-

Materials Synthesis: They serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and as capping agents to stabilize colloidal quantum dots[1].

Safety and Handling

Hazard Identification

This compound is considered an irritant. Direct contact may cause skin and serious eye irritation[2][11]. Organophosphorus compounds should always be handled with care, assuming potential toxicity until proven otherwise.

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation[1].

Conclusion and Future Directions

This compound and its isomers are compounds of significant scientific and commercial interest. Their unique chemical stability and strong affinity for metal ions underpin their widespread use, from life-saving bone therapies to advanced materials. Future research will likely focus on synthesizing novel, functionalized bisphosphonates with enhanced biological specificity and potency. The development of pH-responsive or targeted drug delivery systems for bisphosphonates could further improve their therapeutic index, concentrating their activity at tumor sites or areas of high bone turnover while minimizing systemic exposure[12][13]. The versatility of the diphosphonate scaffold ensures its continued relevance in both medicine and materials science.

References

- This compound - 4672-40-6 - Vulcanchem. (Source: Vulcanchem, URL: )

- CAS 4671-82-3: this compound | CymitQuimica. (Source: CymitQuimica, URL: )

- Synthesis of geminal bisphosphonates via organocatalyzed enantioselective Michael additions of cyclic ketones and 4-piperidones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C1OB06473H. (Source: Royal Society of Chemistry, URL: )

- This compound | CAS 4671-82-3 | SCBT. (Source: Santa Cruz Biotechnology, URL: )

- Synthesis of Geminal Bis- and Tetrakisphosphonate Ester Derivatives and Their Coordination Behavior Towards Ca(II) Ions - KOBRA. (Source: KOBRA, URL: )

- 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem. (Source: PubChem, URL: )

- Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - NIH.

- Design, synthesis, characterization of geminal bisphosphonates and bioactivity evalu

- Novel synthesis of bis(phosphonic acid)-steroid conjugates - University of East Anglia. (Source: University of East Anglia, URL: )

- This compound - SIKÉMIA. (Source: SIKÉMIA, URL: )

- propane-1,3-diylbis(phosphonic acid) - LookChem. (Source: LookChem, URL: )

- Supporting Information - The Royal Society of Chemistry. (Source: Royal Society of Chemistry, URL: )

- Supporting Information - The Royal Society of Chemistry. (Source: Royal Society of Chemistry, URL: )

- Supplementary d

- 1,3-Propylenediphosphonic Acid 4671-82-3 - TCI Chemicals. (Source: TCI Chemicals, URL: )

- CAS 4671-82-3 1,3-Propylenediphosphonic Acid - Materials / Alfa Chemistry - Catalysts. (Source: Alfa Chemistry, URL: )

- Propylenediphosphonicacid 4671-82-3 wiki. (Source: guidechem, URL: )

- Propylphosphonic acid | C3H9O3P | CID 204484 - PubChem - NIH.

- 1,3-Propylenediphosphonic acid | 4671-82-3 - Sigma-Aldrich. (Source: Sigma-Aldrich, URL: )

- 905808-25-5|(1-Hydroxy-3-(pentylamino)propane-1,1-diyl)bis(phosphonic acid)|BLD Pharm. (Source: BLD Pharm, URL: )

- (1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic Acid - LGC Standards. (Source: LGC Standards, URL: )

- CAS Number Search List - AxisPharm. (Source: AxisPharm, URL: )

- Development and Clinical Application of Phosphorus-Containing Drugs - PubMed. (Source: PubMed, URL: )

- 1-HYDROXYETHYLIDENE-1,1-DIPHOSPHONIC ACID - Ataman Kimya.

- 1H NMR of phosphonic acid - Chemistry Stack Exchange. (Source: Chemistry Stack Exchange, URL: )

- CAS 22401-25-8 Propane-1,3-diylbisphosphonic acid tetraethyl ester. (Source: A&J Pharmtech, URL: )

- Development and Clinical Application of Phosphorus-Containing Drugs - ResearchGate.

- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform

- Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC - NIH.

- Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - MDPI. (Source: MDPI, URL: )

Sources

- 1. This compound (4672-40-6) for sale [vulcanchem.com]

- 2. CAS 4671-82-3: this compound | CymitQuimica [cymitquimica.com]

- 3. 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound - SIKÉMIA [sikemia.com]

- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 9. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. guidechem.com [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel [mdpi.com]

Propylenediphosphonic Acid: A Comprehensive Technical Guide to Nomenclature, Synonyms, and Characterization

Introduction

Propylenediphosphonic acid, a cornerstone organophosphorus compound, presents a fascinating case study in chemical nomenclature and isomerism. Its utility in diverse fields, from industrial water treatment to the intricate self-assembly of monolayers in advanced materials, necessitates a clear and unambiguous understanding of its identity. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synonyms, systematic naming conventions, and key characterization protocols for this compound, with a primary focus on the prevalent propane-1,3-diphosphonic acid isomer. Our objective is to furnish a technical yet accessible resource that demystifies its nomenclature and equips researchers with the practical knowledge for its synthesis and analysis.

Deciphering the Isomers: Propane-1,3-diphosphonic Acid vs. Propane-1,2-diphosphonic Acid

The term "this compound" can refer to two structural isomers, a distinction critical for experimental design and interpretation. The location of the two phosphonic acid groups on the three-carbon propane backbone dictates the molecule's symmetry, reactivity, and physical properties.

-

Propane-1,3-diphosphonic acid: The more commonly referenced isomer, where the phosphonic acid groups are attached to the terminal carbons of the propane chain.

-

Propane-1,2-diphosphonic acid: In this isomer, the phosphonic acid groups are situated on the first and second carbon atoms of the propane chain.

The majority of commercially available "this compound" corresponds to the 1,3-isomer, and for the remainder of this guide, we will focus on this specific compound unless otherwise stated.

Nomenclature and Synonyms: A Detailed Breakdown

A thorough understanding of the various names attributed to propane-1,3-diphosphonic acid is essential for navigating scientific literature and chemical databases.

Systematic and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. For propane-1,3-diphosphonic acid, the IUPAC name is propane-1,3-diylbis(phosphonic acid) .[1] Another acceptable systematic name is 3-phosphonopropylphosphonic acid .[2]

The naming convention for phosphonic acids, which are organophosphorus compounds with the formula R−P(=O)(OH)₂, forms the basis of these systematic names. The suffix "-phosphonic acid" is used when it is the principal characteristic group.

Common Synonyms and Identifiers

In addition to its systematic names, propane-1,3-diphosphonic acid is known by several other names and identifiers, which are summarized in the table below for clarity and cross-referencing.

| Identifier Type | Value | Reference |

| Primary Common Name | 1,3-Propylenediphosphonic acid | [1] |

| CAS Number | 4671-82-3 | [1] |

| Alternative CAS Number | 7702-51-4 | [3] |

| Molecular Formula | C₃H₁₀O₆P₂ | [1] |

| Molecular Weight | 204.06 g/mol | [2] |

| InChI | InChI=1S/C3H10O6P2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H2,4,5,6)(H2,7,8,9) | [1] |

| InChIKey | PUVMVPFLXCHEOY-UHFFFAOYSA-N | [1] |

| SMILES | C(CP(=O)(O)O)CP(=O)(O)O | [4] |

| Other Synonyms | 1,3-Propanediphosphonic acid, Propane-1,3-diyldiphosphonic acid, Trimethylenediphosphonic acid | [5][6] |

Physicochemical Properties

A summary of the key physicochemical properties of propane-1,3-diphosphonic acid is provided below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [4] |

| pKa Values | Data available in the IUPAC Digitized pKa Dataset | [3] |

| Solubility | Soluble in water and polar organic solvents | [7] |

Experimental Protocols: Synthesis and Characterization

The following sections provide detailed methodologies for the synthesis and characterization of propane-1,3-diphosphonic acid, reflecting established laboratory practices.

Synthesis of Propane-1,3-diphosphonic Acid

The synthesis of diphosphonic acids can be achieved through various methods. A general and robust approach involves the reaction of a corresponding organic halide with a phosphite source, followed by hydrolysis. The following protocol is a representative method.

Reaction Scheme:

Step-by-Step Methodology:

-

Arbuzov Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromopropane (1 equivalent) and an excess of triethyl phosphite (approximately 2.5 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 150-160 °C.

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution.

-

After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure. The resulting product is tetraethyl propane-1,3-diphosphonate.[8]

-

-

Acid Hydrolysis:

-

To the crude tetraethyl propane-1,3-diphosphonate, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux and maintain for 8-12 hours to ensure complete hydrolysis of the ester groups.

-

After cooling, the aqueous solution is concentrated under reduced pressure to remove water and excess HCl.

-

The resulting crude propane-1,3-diphosphonic acid can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

-

Characterization Techniques

³¹P NMR is a powerful technique for the characterization of organophosphorus compounds, providing information about the chemical environment of the phosphorus atoms.

Experimental Workflow:

Figure 1: Workflow for ³¹P NMR analysis.

Expected Results: The ³¹P NMR spectrum of propane-1,3-diphosphonic acid in D₂O is expected to show a single sharp peak, as the two phosphorus atoms are chemically equivalent. The chemical shift will be in the typical range for alkylphosphonic acids.

Potentiometric titration is an effective method to determine the pKa values and the concentration of acidic solutions. As a polyprotic acid, propane-1,3-diphosphonic acid will exhibit multiple equivalence points.

Experimental Protocol:

-

Preparation:

-

Accurately weigh a sample of propane-1,3-diphosphonic acid and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place the dissolved sample in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence points can be determined from the points of inflection in the titration curve, which are more accurately found by plotting the first or second derivative of the curve.

-

The pKa values can be determined from the pH at the half-equivalence points.

-

Applications in Materials Science: Self-Assembled Monolayers

Propane-1,3-diphosphonic acid and other diphosphonic acids are extensively used in the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces.[9] The phosphonic acid head groups form strong covalent bonds with the surface hydroxyl groups of materials like titanium dioxide, zinc oxide, and alumina. This property is harnessed to modify surface properties for applications in corrosion inhibition, biocompatible coatings, and molecular electronics.

The bifunctional nature of propane-1,3-diphosphonic acid allows it to act as a linker, with one phosphonic acid group binding to a surface and the other available for further chemical modification or interaction.

Figure 2: Logical workflow for the formation of a self-assembled monolayer of propane-1,3-diphosphonic acid on a metal oxide surface.

Conclusion

A precise understanding of the nomenclature and synonyms of this compound, particularly the propane-1,3-diphosphonic acid isomer, is paramount for accurate scientific communication and research. This guide has provided a comprehensive overview of its naming conventions, key identifiers, and detailed protocols for its synthesis and characterization. By leveraging the information and methodologies presented herein, researchers can confidently identify, synthesize, and analyze this versatile molecule, paving the way for further advancements in the fields where it plays a crucial role.

References

-

LookChem. propane-1,3-diylbis(phosphonic acid). [Link]

-

PubChem. 1,3-Propylenediphosphonic Acid. [Link]

-

Crysdot LLC. (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid. [Link]

-

MDPI. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. [Link]

-

PubChem. 1,3-Propylenediphosphonic Acid. [Link]

Sources

- 1. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. science-and-fun.de [science-and-fun.de]

- 3. 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. euonym.us [euonym.us]

- 7. web.mit.edu [web.mit.edu]

- 8. 31P [nmr.chem.ucsb.edu]

- 9. barron.rice.edu [barron.rice.edu]

Solubility of propylenediphosphonic acid in different solvents

An In-Depth Technical Guide to the Solubility of Propylenediphosphonic Acid for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (PDPA), also known as propane-1,3-diylbis(phosphonic acid), is a bifunctional molecule of significant interest in materials science and drug development. Its strong chelating properties and structural analogy to pyrophosphates make it a valuable building block for metal-organic frameworks, a bone-targeting agent, and a component in various therapeutic formulations. A thorough understanding of its solubility is paramount for its effective application, from synthesis and purification to formulation and in-vivo administration. This technical guide provides a comprehensive analysis of the solubility of this compound, detailing its physicochemical properties, expected solubility in various solvent systems, the critical factors influencing its dissolution, and a robust experimental protocol for its quantitative determination.

Introduction to this compound

This compound (CAS: 4671-82-3) is an organophosphorus compound featuring two phosphonic acid [-PO(OH)₂] groups attached to a three-carbon propane backbone.[1][2] This structure confers a high degree of polarity and the ability to act as a potent chelating ligand for various metal ions.[1] In the pharmaceutical context, diphosphonates are well-known for their high affinity for bone tissue, making them effective vehicles for delivering therapeutic agents to the skeletal system. The formulation of such agents requires precise control over their solubility to ensure optimal bioavailability and efficacy.

Physicochemical Properties

A foundational understanding of PDPA's physical and chemical characteristics is essential to predict its solubility behavior. The molecule is typically a white to off-white crystalline solid that is known to be hygroscopic, necessitating careful storage under inert gas or in a cool, dark environment.[1][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Propane-1,3-diylbis(phosphonic acid) | [1][2] |

| CAS Number | 4671-82-3 | [2] |

| Molecular Formula | C₃H₁₀O₆P₂ | [1][2] |

| Molecular Weight | 204.06 g/mol | [1] |

| Melting Point | 170-177 °C | [3] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Predicted pKa | 2.12 ± 0.10 | [4] |

| Hygroscopicity | Hygroscopic | [1][3] |

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on its molecular structure and data from analogous short-chain phosphonic acids, a qualitative and predictive solubility profile can be constructed. PDPA's two highly polar phosphonic acid groups dominate its solubility characteristics.

Aqueous Solubility

This compound is expected to be freely soluble in water.[5] The phosphonic acid moieties can readily form strong hydrogen bonds with water molecules. Furthermore, as an acid, it can deprotonate to form anionic species, which further enhances its interaction with polar water molecules.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the solvent's polarity.

-

Polar Protic Solvents: High solubility is expected in polar protic solvents like methanol and ethanol.[1] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the phosphonic acid groups.

-

Polar Aprotic Solvents: Moderate solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While these solvents cannot donate hydrogen bonds, their high polarity allows for strong dipole-dipole interactions. For the related compound propylphosphonic acid, solubility has been quantified at approximately 2 mg/mL in DMSO and 5 mg/mL in DMF.[5]

-

Nonpolar Solvents: PDPA is poorly soluble or practically insoluble in nonpolar solvents like hexane, toluene, and chloroform.[1] The energy required to break the strong intermolecular hydrogen bonds in the PDPA crystal lattice is not compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules.

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | High | Strong hydrogen bonding, ionization.[5] |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding capability.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Polarity allows for some interaction, but lacks H-bond donation.[5] |

| Nonpolar | Hexane, Toluene, Chloroform | Very Low / Insoluble | Mismatch in polarity, weak solute-solvent interactions.[1] |

Disclaimer: This table is predictive and based on chemical principles and data from analogous compounds. Experimental verification is essential for precise quantitative values.

Key Factors Influencing Solubility

The solubility of this compound is not a static property but is significantly influenced by the conditions of the solution.

Effect of pH

The pH of the aqueous medium is a critical determinant of PDPA's solubility. As a polyprotic acid, PDPA can exist in different ionization states depending on the pH. The solubility of an ionic compound containing a basic anion increases as the pH of the solution decreases.[6][7] In an alkaline environment (high pH), the phosphonic acid groups will be deprotonated, forming highly charged anionic species (phosphonates). These ions are highly polar and will be readily solvated by water, leading to high solubility.[8] Conversely, in a highly acidic solution (low pH), the equilibrium will shift towards the fully protonated, neutral form of the acid. While still polar, this neutral form may be less soluble than its highly charged salt form. This relationship is fundamental for applications in drug delivery, where the pH gradient of the gastrointestinal tract can affect a drug's dissolution and absorption.[4][9]

Sources

- 1. This compound (4672-40-6) for sale [vulcanchem.com]

- 2. 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. reddit.com [reddit.com]

- 9. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Propylenediphosphonic Acid

Abstract

Propylenediphosphonic acid (PDPA), a member of the bisphosphonate family, is utilized in various industrial and research applications, from a chelating agent to a component in materials science.[1] Its efficacy and safety in these roles are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of this compound. Drawing upon foundational principles of organophosphorus chemistry and data from analogous phosphonic acids, we delineate the theoretical decomposition pathways, outline robust analytical methodologies for characterization, and present field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability

This compound, systematically named 3-phosphonopropylphosphonic acid[2], is an organophosphorus compound featuring two phosphonic acid groups (-PO(OH)₂) attached to a propane backbone.[2] This bifunctional nature allows it to act as a potent chelating agent for metal ions and confers properties useful in applications like water treatment and corrosion inhibition.[1][2]

The thermal stability of a compound is a critical parameter that dictates its operational limits. For PDPA, understanding its response to heat is paramount for:

-

Manufacturing and Processing: Ensuring that synthesis, purification, and formulation processes do not induce premature degradation.

-

Storage and Shelf-Life: Defining appropriate storage conditions to prevent thermal decomposition over time, which is crucial given its hygroscopic nature.[2]

-

Application Performance: Predicting its behavior in high-temperature environments.

-

Safety and Hazard Analysis: Identifying potentially hazardous decomposition products and thermal runaway conditions.

This guide synthesizes theoretical knowledge with practical analytical strategies to provide a holistic understanding of PDPA's thermal profile.

Physicochemical Properties of this compound

A baseline understanding of PDPA's physical and chemical properties is essential before delving into its thermal behavior. These properties influence its solid-state structure, intermolecular interactions, and ultimately, its decomposition mechanism.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₃H₁₀O₆P₂ | [2][3] |

| Molecular Weight | 204.06 g/mol | [2][3] |

| IUPAC Name | 3-phosphonopropylphosphonic acid | [2][3] |

| Synonyms | 1,3-Propanediphosphonic acid, Propane-1,3-diylbis(phosphonic acid) | [2][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 174 °C | [2] |

| Key Features | Hygroscopic; acts as a strong chelating ligand for metal ions. | [1][2] |

Theoretical Framework: Decomposition of Diphosphonic Acids

Direct, peer-reviewed studies on the thermal decomposition of this compound are not extensively available. However, by examining the well-documented behavior of analogous bisphosphonates and phosphonic acids, a robust theoretical model of its decomposition can be constructed. The process is generally not a single-step event but a sequence of reactions occurring over a range of temperatures.

The key stages are anticipated to be:

-

Dehydration (Intramolecular Condensation): The initial and most common thermal event for phosphonic acids is the loss of water. The hydroxyl groups on adjacent phosphonic acid moieties, or even on the same molecule, can condense to form P-O-P linkages, resulting in pyrophosphate or polyphosphate structures. This process typically begins at temperatures above 180°C for similar compounds.[5]

-

C-P Bond Cleavage: The phosphorus-carbon bond is relatively stable but will cleave at higher temperatures. This is the primary decomposition step of the organic backbone. The cleavage can lead to the formation of various phosphorus oxides and a mixture of hydrocarbon fragments.

-

Fragmentation of the Propyl Chain: Following or concurrent with C-P bond scission, the three-carbon propyl chain will fragment. This can produce smaller hydrocarbons, carbon oxides (CO, CO₂), and a carbonaceous char residue, particularly under inert atmospheres.[6]

-

Formation of Polyphosphoric Acids and Oxides: As temperatures continue to rise, the phosphorus-containing fragments will further condense and rearrange, ultimately forming stable inorganic polyphosphoric acids or phosphorus oxides (e.g., P₄O₁₀).

The following diagram illustrates the proposed logical progression of these decomposition stages.

Caption: Proposed multi-stage thermal decomposition pathway for PDPA.

Analytical Methodologies for Thermal Characterization

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition of PDPA. Each technique provides a unique piece of the puzzle, and their combination yields a comprehensive profile.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the cornerstone of thermal stability studies. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] By heating PDPA at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere, we can isolate the purely thermal decomposition events from oxidative ones.[8] The resulting mass loss steps directly correspond to the evolution of volatile products, allowing for the quantification of dehydration and backbone degradation stages.

-

Instrument Calibration: Calibrate the TGA's mass balance and temperature sensor using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of dry PDPA into a clean, tared ceramic or platinum crucible. Ensure the sample is a fine powder to promote uniform heating.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment. This ensures an inert environment.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The derivative of this curve (DTG) helps to precisely identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is essential for identifying thermal events that do not involve mass loss, such as melting, glass transitions, and solid-state phase changes. For PDPA, DSC can precisely determine its melting point and detect the endothermic (heat-absorbing) or exothermic (heat-releasing) nature of its decomposition, providing crucial thermodynamic data.

-

Instrument Calibration: Calibrate the DSC's temperature and enthalpy scales using certified standards like indium.

-

Sample Preparation: Hermetically seal 2-5 mg of dry PDPA in an aluminum DSC pan. An identical, empty sealed pan is used as the reference.

-

Atmosphere Control: Maintain a nitrogen purge (20-50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C (or a temperature beyond the final decomposition event observed in TGA) at a rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Expertise & Causality: To authoritatively identify the decomposition products, the TGA instrument must be coupled to a secondary analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[6] As the sample decomposes in the TGA furnace, the evolved gases are continuously transferred to the analyzer. This allows for the real-time identification of molecules like water (H₂O), carbon dioxide (CO₂), and other organic or phosphorus-containing fragments as they are released at specific temperatures.[5][6] This technique moves beyond speculation to provide definitive evidence for the proposed decomposition pathways.

The following diagram outlines the workflow for a comprehensive thermal analysis investigation.

Caption: Experimental workflow for comprehensive thermal analysis.

Anticipated Thermal Profile and Data Interpretation

Based on the theoretical framework and analysis of similar compounds, a hypothetical thermal profile for PDPA can be predicted. This serves as a guide for what researchers should expect to observe during analysis.

| Temperature Range (°C) | Technique | Expected Observation | Interpretation |

| ~174 °C | DSC | Sharp endothermic peak | Melting of the crystalline solid.[2] |

| 180 - 250 °C | TGA | Initial mass loss (~8-10%) | Loss of one molecule of water via intramolecular condensation of the two phosphonic acid groups to form a cyclic pyrophosphonate anhydride. |

| DSC | Endothermic event | Energy required for the dehydration reaction. | |

| TGA-MS | Detection of H₂O (m/z = 18) | Confirmation of water as the evolved species. | |

| 250 - 450 °C | TGA | Major, significant mass loss | Cleavage of C-P bonds and fragmentation of the propyl backbone.[5] |

| DSC | Complex exothermic/endothermic peaks | A combination of bond-breaking (endothermic) and rearrangement/oxidation (exothermic) events. | |

| TGA-MS | Detection of CO₂ (m/z = 44), and potentially fragments of the propyl chain. | Identification of the backbone decomposition products. | |

| > 450 °C | TGA | Gradual mass loss leading to a stable residue | Formation of a thermally stable char and polyphosphoric acid residue. |

Factors Influencing Thermal Stability

The thermal profile of PDPA is not static and can be influenced by several external factors:

-

Atmosphere: The presence of oxygen will lead to oxidative decomposition, which typically occurs at lower temperatures and is highly exothermic compared to pyrolysis in an inert atmosphere like nitrogen.[9]

-

Presence of Metal Ions: As a strong chelating agent, PDPA's interaction with metal ions can form complexes with significantly different thermal stabilities. The nature of the metal ion can either stabilize the molecule or catalyze its decomposition.[2]

-

Heating Rate: Higher heating rates in TGA/DSC experiments can shift decomposition temperatures to higher values. Slower heating rates provide a closer approximation to equilibrium conditions.[7]

-

Sample Purity and Crystallinity: Impurities can act as catalysts for decomposition. The crystalline form and degree of hydration can also affect the onset temperature of dehydration and subsequent decomposition.

Conclusion

The thermal stability of this compound is a multi-faceted characteristic governed by a sequence of dehydration, C-P bond cleavage, and backbone fragmentation. While direct experimental data is limited, a comprehensive understanding can be achieved by applying fundamental principles of organophosphorus chemistry and leveraging data from analogous compounds. The rigorous application of analytical techniques such as TGA, DSC, and Evolved Gas Analysis is critical for accurately characterizing its thermal profile. This knowledge is indispensable for ensuring the safe handling, effective application, and long-term stability of this versatile compound in research and industry.

References

- ACS Publications. (n.d.). Adsorption and Decomposition Pathways of Vinyl Phosphonic and Ethanoic Acids on the Al(111) Surface: a Density Functional Analysis.

- Vulcanchem. (n.d.). This compound - 4672-40-6.

- American Chemical Society. (n.d.). Adsorption and Decomposition Pathways of Vinyl Phosphonic and Ethanoic Acids on the Al(111) Surface.

- ResearchGate. (n.d.). Investigation of thermal decomposition of phosphonic acids | Request PDF.

- Hach Support. (n.d.). Chemistry Explained: Phosphonates.

- CymitQuimica. (n.d.). CAS 4671-82-3: this compound.

- PubChem. (n.d.). 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081.

- Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications.

- LookChem. (n.d.). Propylenediphosphonicacid 4671-82-3 wiki.

-

Wikipedia. (2023, December 2). Thermogravimetric analysis. Retrieved from [Link]

-

AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Retrieved from [Link]

-

The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric curves of polypropylene in (a) nitrogen and (b) oxygen. Retrieved from [Link]

Sources

- 1. CAS 4671-82-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (4672-40-6) for sale [vulcanchem.com]

- 3. 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Propylenediphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Overview